molecular formula C11H17N3O2 B13547144 3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid

Cat. No.: B13547144
M. Wt: 223.27 g/mol
InChI Key: JOWLPBNVPQXCOM-UHFFFAOYSA-N
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Description

3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid is a synthetic organic compound that features a pyrazole ring, a cyclopentane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3-methyl-1H-pyrazole, the pyrazole ring can be synthesized through cyclization reactions.

    Attachment to Cyclopentane Ring: The pyrazole ring can then be attached to a cyclopentane derivative through nucleophilic substitution or other coupling reactions.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while substitution reactions could introduce new functional groups onto the pyrazole or cyclopentane rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential biological activity. Compounds with pyrazole rings are often studied for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties make it a versatile compound for industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-Methyl-1h-pyrazol-1-yl)-1-(methylamino)cyclopentane-1-carboxylic acid include other pyrazole derivatives and cyclopentane carboxylic acids. Examples include:

  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 1-(Methylamino)cyclopentane-1-carboxylic acid

Uniqueness

What sets this compound apart is its combination of a pyrazole ring with a cyclopentane ring and a carboxylic acid group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

1-(methylamino)-3-(3-methylpyrazol-1-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H17N3O2/c1-8-4-6-14(13-8)9-3-5-11(7-9,12-2)10(15)16/h4,6,9,12H,3,5,7H2,1-2H3,(H,15,16)

InChI Key

JOWLPBNVPQXCOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2CCC(C2)(C(=O)O)NC

Origin of Product

United States

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